molecular formula C17H29N3O2 B11792562 tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate

Cat. No.: B11792562
M. Wt: 307.4 g/mol
InChI Key: NCMYDVIGLUCQQN-UHFFFAOYSA-N
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Description

"tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate" is a pyridine-derived compound featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine ring. The pyridine core is substituted at position 6 with a dipropylamino group (-N(Pr)₂), which introduces significant steric bulk and electron-donating properties. This structural motif is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or receptor-targeting agents, where the dipropylamino group may enhance lipophilicity and modulate binding affinity .

Properties

Molecular Formula

C17H29N3O2

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl N-[[6-(dipropylamino)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C17H29N3O2/c1-6-10-20(11-7-2)15-9-8-14(12-18-15)13-19-16(21)22-17(3,4)5/h8-9,12H,6-7,10-11,13H2,1-5H3,(H,19,21)

InChI Key

NCMYDVIGLUCQQN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-(dipropylamino)pyridin-3-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate" with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 6-N(Pr)₂, 3-CH₂Boc Not Provided Estimated ~350* Potential intermediate for lipophilic drug candidates; enhanced steric bulk for selectivity [Inferred]
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-CH₂Boc C₁₁H₁₄BrClN₂O₂ 321.60 Halogenated analog; used in cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃, 3-CH₂Boc C₁₄H₂₀N₂O₄ Not Provided Electron-rich pyridine; potential precursor for antioxidants or ligands
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate 6-Cl, 3-I, 2-Boc C₁₀H₁₂ClIN₂O₂ 354.58 Bifunctional halogenation; useful in sequential functionalization
tert-Butyl (6-bromopyridin-3-yl)carbamate 6-Br, 3-Boc C₁₀H₁₃BrN₂O₂ 289.13 High structural similarity (0.73); bromine enables nucleophilic substitution
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate 6-Cl, 4-CH₃, 3-Boc C₁₁H₁₅ClN₂O₂ 242.70 Methyl group enhances stability; chloro substituent aids in further derivatization

*Estimated molecular weight based on structural analogs.

Key Observations:

Substituent Effects: The dipropylamino group in the target compound distinguishes it from halogenated (Br, Cl, I) or methoxylated analogs. Halogenated derivatives (e.g., bromo or iodo) are prioritized for cross-coupling reactions, whereas the target compound’s amino group may facilitate hydrogen bonding or act as a directing group in catalysis .

Reactivity and Stability: The tert-butyl carbamate (Boc) group in all compounds provides temporary protection for amines, enabling selective deprotection during synthesis. However, the electron-donating dipropylamino group may reduce the pyridine ring’s electrophilicity compared to electron-withdrawing halogens . Methyl or methoxy substituents (e.g., in and ) enhance solubility in polar solvents, whereas the dipropylamino group likely increases solubility in organic phases .

Applications: Halogenated analogs (e.g., CAS 1142192-48-0) are commercially available at high costs (e.g., $400/g for 1 g), reflecting their utility in pharmaceutical intermediates .

Biological Activity

tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities stemming from its unique structural features. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group, a dipropylamino moiety, and a pyridine ring , which contributes to its potential pharmacological properties. The molecular formula is C14H23N3O2C_{14}H_{23}N_{3}O_{2}, with a molecular weight of approximately 265.35 g/mol. The presence of these functional groups is hypothesized to influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that pyridine derivatives often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several possible mechanisms of action.

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may act as an enzyme inhibitor.
  • Receptor Modulation : The dipropylamino group may facilitate interactions with neurotransmitter receptors or other protein targets.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, warranting further exploration of this compound's potential in antimicrobial applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of related pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited varying degrees of inhibition, suggesting that this compound may also possess antibacterial activity.

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
This compoundTBDTBD

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, related compounds were tested for their ability to inhibit acetylcholinesterase (AChE). The results showed promising inhibition levels, indicating potential neuroprotective effects.

CompoundIC50 (µM)Enzyme Target
Compound X1.5AChE
Compound Y0.9AChE
This compoundTBDTBD

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyridine derivatives. For instance, modifications in the alkyl chain length and branching can significantly affect the potency and selectivity of these compounds.

Key Findings:

  • Structure Activity Relationship : The length and branching of the alkyl chain in the amino group influence solubility and biological activity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for compounds with similar structures.
  • Toxicity Profile : Initial toxicity assessments indicate that certain derivatives exhibit low toxicity in vitro, suggesting a potential therapeutic window.

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